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Compound of Interest

Methyl 5-bromo-1H-pyrrole-2-
Compound Name:
carboxylate

cat. No.: B1365157

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound Methyl 5-bromo-1H-pyrrole-2-carboxylate. The information presented herein is
crucial for the identification, characterization, and quality control of this molecule in research
and development settings, particularly in the field of medicinal chemistry and drug discovery.
This document details expected spectroscopic data based on available information and
analysis of analogous compounds, outlines experimental protocols for data acquisition, and
provides visual representations of experimental workflows and data interpretation logic.

Spectroscopic Data Presentation

The following tables summarize the expected and reported quantitative spectroscopic data for
Methyl 5-bromo-1H-pyrrole-2-carboxylate. Due to the limited availability of public
experimental spectra for the titte compound, data for the closely related analogue, Methyl 1H-
pyrrole-2-carboxylate, is also presented for comparative purposes. This allows for a more
informed interpretation of the expected spectral features.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Expected Chemical

Reported Chemical o
Expected Multiplicity

Shift (8) for Methyl 5-  Shift (d) for Methyl .
Nucleus & Coupling
bromo-1H-pyrrole-2-  1H-pyrrole-2-
Constants (J)
carboxylate (ppm) carboxylate (ppm)
IH NMR
NH ~9.0-10.0 ~9.3 Broad singlet (br s)
Doublet of doublets
H-3 ~6.8-7.0 ~6.9
(dd), J = 4.0, 1.5 Hz
Doublet of doublets
H-4 ~6.1-6.3 ~6.2
(dd), J = 4.0, 2.5 Hz
OCHs ~3.8 ~3.8 Singlet (s)
13C NMR
C=0 ~160 161.5
C-2 ~122 122.8
C-5 ~98 110.1
C-3 ~115 115.8
C-4 ~110 109.4
OCHs ~52 51.5

Note: Expected chemical shifts for Methyl 5-bromo-1H-pyrrole-2-carboxylate are estimated

based on the substitution effects of bromine on the pyrrole ring.

Table 2: Infrared (IR) Spectroscopy Data
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Expected Absorption

Reported Absorption

Range (cm™?) for

Functional Group

Peaks (cm™?) for
Methyl 1H-pyrrole-2-

Methyl 5-bromo-1H-

Vibrational Mode

pyrrole-2- carboxylate

carboxylate
N-H 3300 - 3500 (broad) ~3430 Stretching
C-H (aromatic) 3100 - 3200 ~3130 Stretching
C=0 (ester) 1680 - 1710 ~1700 Stretching
C=C (aromatic) 1450 - 1600 Multiple peaks Stretching
C-N 1250 - 1350 ~1300 Stretching
C-O (ester) 1100 - 1300 ~1250, ~1150 Stretching
C-Br 500 - 600 Not applicable Stretching

Table 3: Mass Spectrometry (MS) Data

Parameter

Reported/Expected Value for
Methyl 5-bromo-1H-pyrrole-
2-carboxylate

Reported Value for Methyl
1H-pyrrole-2-carboxylate

Molecular Formula CeHeBIrNO2 CeH7NO2
Molecular Weight 204.02 g/mol 125.13 g/mol
Exact Mass 202.9582 u 125.0477 u
[M+H]* (LCMS) 206.0[1] Not reported

Key Fragmentation lons (m/z)

Expected M* and M+2 peaks
in ~1:1 ratio due to 7°Br and
81Br isotopes. Fragments
corresponding to loss of
*OCHs and *COOCH:s.

125 (M*), 94, 66

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for researchers to obtain high-quality and
reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing
the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:
o Weigh approximately 5-10 mg of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a clean, dry vial.

» Transfer the solution to a standard 5 mm NMR tube.
1H NMR Acquisition:
e Tune and shim the spectrometer to the sample.
e Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters:
o Pulse sequence: zg30
o Number of scans: 16-64
o Relaxation delay: 1-2 seconds
o Acquisition time: 2-4 seconds

» Process the data by applying Fourier transformation, phase correction, and baseline
correction.
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» Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
 Integrate the peaks and determine the coupling constants.
13C NMR Acquisition:
e Acquire a proton-decoupled 3C NMR spectrum.
e Typical parameters:
o Pulse sequence: zgpg30
o Number of scans: 1024 or more, depending on sample concentration.
o Relaxation delay: 2 seconds
e Process the data similarly to the *H NMR spectrum.

o Reference the spectrum to the solvent peak (e.g., CDCIs at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid Methyl 5-bromo-1H-pyrrole-2-carboxylate powder
directly onto the ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Typical parameters:
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm

o Number of scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and
to study its fragmentation pattern for structural elucidation.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or
a liquid chromatograph (LC-MS).

GC-MS Protocol:

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

o Chromatographic Separation:

[¢]

Injector temperature: 250 °C

[e]

Carrier gas: Helium

o

Column: A suitable capillary column (e.g., HP-5MS).

[¢]

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,
then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and
hold.
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e Mass Spectrometry:
o lonization mode: Electron lonization (EIl) at 70 eV.
o Mass analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan range: m/z 40-500.

LC-MS Protocol:

o Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the
mobile phase (e.g., methanol or acetonitrile).

o Chromatographic Separation:
o Column: A C18 reverse-phase column.

o Mobile phase: A gradient of water and acetonitrile or methanol, often with a small amount
of formic acid.

e Mass Spectrometry:
o lonization mode: Electrospray lonization (ESI) in positive ion mode.
o Mass analyzer: Quadrupole, TOF, or Orbitrap.
o Scan range: m/z 100-1000.

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationships in data interpretation.
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Logical relationships in the interpretation of spectroscopic data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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